Product packaging for 6-Bromonaphthalene-2-sulfonyl Chloride(Cat. No.:CAS No. 50637-98-4)

6-Bromonaphthalene-2-sulfonyl Chloride

Cat. No.: B2933892
CAS No.: 50637-98-4
M. Wt: 305.57
InChI Key: RDKORFDRILIBOL-UHFFFAOYSA-N
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Description

Contextualizing Naphthalene (B1677914) Sulfonyl Chlorides as Key Synthetic Intermediates

Naphthalene sulfonyl chlorides, as a class of compounds, are recognized for their utility as versatile intermediates in organic chemistry. ontosight.ai The sulfonyl chloride functional group (-SO2Cl) is highly reactive and serves as a key anchor point for introducing the naphthalene scaffold into larger molecules. This reactivity allows for facile reactions with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

These derivatives are integral to the development of a wide array of commercially important products. In the pharmaceutical industry, the sulfonamide group is a well-known pharmacophore found in numerous drug classes. Similarly, in the agrochemical sector, naphthalene sulfonyl chloride derivatives are used in the synthesis of pesticides and herbicides. The robust and aromatic nature of the naphthalene core, combined with the reactive handle of the sulfonyl chloride group, makes these compounds indispensable in modern chemical synthesis.

Significance of Halogen Substitution in Naphthalene Scaffolds for Modulating Chemical Reactivity

The introduction of a halogen atom, such as bromine, onto the naphthalene scaffold significantly modulates the electronic properties and chemical reactivity of the molecule. Naphthalene itself is more reactive than benzene (B151609) in electrophilic substitution reactions due to the fused ring system. wordpress.com Halogenation is a common electrophilic substitution reaction for naphthalene, and the position of the halogen is crucial in directing subsequent reactions. docbrown.infonih.govacs.org

The bromine atom in 6-bromonaphthalene-2-sulfonyl chloride acts as a directing group. While halogens are generally deactivating towards electrophilic aromatic substitution due to their electronegativity, they direct incoming electrophiles to specific positions on the aromatic ring. This control over regioselectivity is a powerful tool for synthetic chemists, allowing for the precise construction of complex, multi-substituted naphthalene derivatives. Furthermore, the bromine atom itself can serve as a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, further expanding the synthetic possibilities and allowing for the introduction of diverse molecular fragments. This dual functionality—directing subsequent substitutions and participating in cross-coupling reactions—makes halogenated naphthalene scaffolds like this compound highly valuable in the synthesis of targeted and complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrClO2S B2933892 6-Bromonaphthalene-2-sulfonyl Chloride CAS No. 50637-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromonaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKORFDRILIBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromonaphthalene 2 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to the Naphthalene (B1677914) Core

Direct chlorosulfonation involves the electrophilic substitution of a hydrogen atom on the 6-bromonaphthalene ring with a chlorosulfonyl group (-SO₂Cl). This is a common strategy for preparing aromatic sulfonyl chlorides.

The reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H) is a well-established method for introducing a sulfonyl chloride group. mdpi.comorgsyn.org In the synthesis of 6-bromonaphthalene-2-sulfonyl chloride, 2-bromonaphthalene (B93597) is treated with an excess of chlorosulfonic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the strongly electrophilic sulfur trioxide (SO₃), present in equilibrium within the chlorosulfonic acid, is the active sulfonating agent. mdpi.com The bromine atom at the 6-position is a deactivating but ortho-, para-directing group. The incoming electrophile is directed to the 2-position, which is sterically accessible and electronically favored.

The reaction typically requires careful temperature control to prevent side reactions, such as the formation of the corresponding sulfonic acid through hydrolysis of the sulfonyl chloride product. mdpi.comorgsyn.org Upon completion, the reaction mixture is cautiously quenched by pouring it onto ice, which precipitates the solid sulfonyl chloride product while decomposing the excess chlorosulfonic acid. orgsyn.org

Table 1: Typical Conditions for Chlorosulfonic Acid Mediated Chlorosulfonation

Parameter Condition Purpose
Reagent Chlorosulfonic acid (excess) Serves as both reactant and solvent.
Starting Material 2-Bromonaphthalene The aromatic substrate.
Temperature Controlled, often low to moderate (e.g., 15-60°C) To manage reaction rate and minimize side product formation. orgsyn.org

| Work-up | Quenching on ice | To precipitate the product and decompose excess reagent. orgsyn.org |

While chlorosulfonic acid can directly introduce the -SO₂Cl group, thionyl chloride (SOCl₂) and phosphorus halides (e.g., phosphorus pentachloride, PCl₅) are primarily used to convert sulfonic acids into sulfonyl chlorides. masterorganicchemistry.com This two-step approach involves the initial sulfonation of 2-bromonaphthalene to produce 6-bromonaphthalene-2-sulfonic acid, which is then subsequently chlorinated.

In a common procedure, the isolated sulfonic acid is treated with thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), to yield the target sulfonyl chloride. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. masterorganicchemistry.com A patented process also describes the use of thionyl chloride in conjunction with chlorosulfonic acid and a sulfamic acid catalyst to improve yield and efficiency in the preparation of various aromatic sulfonyl chlorides. google.com

Table 2: Reagents for Conversion of Sulfonic Acid to Sulfonyl Chloride

Reagent Byproducts Notes
Thionyl Chloride (SOCl₂) SO₂, HCl Gaseous byproducts make this an irreversible and high-yielding reaction. masterorganicchemistry.com
Phosphorus Pentachloride (PCl₅) POCl₃, HCl A strong chlorinating agent; the byproduct phosphoryl chloride must be separated.

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Another effective chlorinating agent. |

Functional Group Transformations to Elaborate the Sulfonyl Chloride Moiety

An alternative to direct chlorosulfonation is the synthesis of the sulfonyl chloride group from other functionalities already present on the 6-bromonaphthalene scaffold. These methods offer different pathways that can be advantageous depending on precursor availability and desired selectivity.

The synthesis can commence from 6-bromonaphthalene-2-thiol. The thiol group (-SH) can be directly converted to a sulfonyl chloride group (-SO₂Cl) through oxidative chlorination. This transformation is typically achieved using a source of chlorine in an aqueous or mixed solvent system. A common method involves treating the thiol with an oxidizing chlorinating agent, such as a system composed of N-Chlorosuccinimide (NCS) and a chloride source in a solvent like acetonitrile. ekb.eg This approach allows for the in-situ formation of the sulfonyl chloride, which can then be used directly or isolated. ekb.eg The oxidation of thiols can also lead to the formation of sulfonic acids, which would then require a subsequent chlorination step as described in section 2.1.2. smolecule.com

The Sandmeyer reaction provides a powerful method for converting an aromatic amino group into a wide variety of functionalities, including a sulfonyl chloride. organic-chemistry.org This route begins with 6-bromo-2-aminonaphthalene. The amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. nih.gov

The resulting 6-bromonaphthalene-2-diazonium salt is then subjected to a Sandmeyer-type reaction. In the classic procedure, a solution of the diazonium salt is added to a mixture saturated with sulfur dioxide and catalyzed by a copper(I) or copper(II) salt, such as cuprous chloride (CuCl) or cupric chloride (CuCl₂). nih.govnih.gov This process facilitates the displacement of the diazonium group with the chlorosulfonyl group. Modern variations of this reaction have been developed to avoid the use of gaseous SO₂, employing stable SO₂ surrogates like DABCO bis(sulfur dioxide) (DABSO), which makes the process safer and more scalable. organic-chemistry.org

Table 3: Comparison of Sandmeyer-Type Chlorosulfonylation Methods

Method SO₂ Source Catalyst Key Features
Classic Meerwein Gaseous SO₂ CuCl or CuCl₂ Effective but uses toxic, gaseous SO₂. nih.gov
Modern Approach DABSO (SO₂ surrogate) CuCl₂ Avoids handling gaseous SO₂; safer for larger scale synthesis. organic-chemistry.org

| Flow Chemistry | Gaseous SO₂ or surrogate | Cu catalyst | Allows for safe, continuous processing of unstable diazonium intermediates. researchgate.net |

It is also possible to generate this compound from more stable sulfur-containing precursors like sulfonyl hydrazides and sulfonamides.

The conversion of a sulfonyl hydrazide to a sulfonyl chloride is a particularly mild and efficient method. mdpi.com The process involves treating 6-bromonaphthalene-2-sulfonyl hydrazide with an N-haloimide, most commonly N-chlorosuccinimide (NCS). northeastern.eduresearchgate.net The reaction is typically rapid, clean, and proceeds in high yield at room temperature, making it a valuable synthetic tool. mdpi.com

Transforming a chemically robust sulfonamide back into the more reactive sulfonyl chloride is a more challenging but feasible process. Specialized reagents are required to cleave the strong sulfur-nitrogen bond and replace the amino group with chlorine. One reported method involves the use of pyrylium (B1242799) salts to enable this conversion. researchgate.net

Reactivity and Mechanistic Investigations of 6 Bromonaphthalene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride group of 6-bromonaphthalene-2-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the formation of important classes of compounds, namely sulfonamides and sulfonate esters.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of the corresponding N-substituted 6-bromonaphthalene-2-sulfonamides. This reaction typically proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

This compound + R¹R²NH → N-(Alkyl/Aryl)-6-bromonaphthalene-2-sulfonamide + HCl

The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the nature of the amine used. For instance, the reaction with ammonia (B1221849) or primary amines yields secondary sulfonamides, while reaction with secondary amines produces tertiary sulfonamides.

A diverse library of naphthalene (B1677914) sulfonamides has been synthesized for the purpose of identifying novel human CC chemokine receptor 8 (CCR8) antagonists. While the specific starting material is referred to as a "bromo-naphthalene precursor," the resulting products are N-substituted 6-bromonaphthalene-2-sulfonamides, indicating the likely use of this compound in the initial sulfonamide formation step. nih.gov

Table 1: Examples of Sulfonamide Synthesis from Aryl Sulfonyl Chlorides and Amines

Aryl Sulfonyl ChlorideAmineBaseSolventProductYield (%)Reference
Naphthalene-1-sulfonyl chloride3,4,5-trimethoxyanilineEt₃NCH₂Cl₂N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide43 nih.gov

This table presents a representative example of sulfonamide synthesis involving a naphthalene sulfonyl chloride derivative.

Esterification to Sulfonate Esters with Alcoholic Nucleophiles

In a similar fashion to sulfonamide formation, this compound reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. This reaction is a common method for the preparation of these compounds, which are themselves useful as intermediates in organic synthesis, often serving as good leaving groups in substitution reactions.

The general reaction is as follows:

This compound + R-OH → 6-Bromonaphthalene-2-sulfonate ester + HCl

The reaction conditions are typically mild, and the choice of base and solvent can be adapted to the specific alcohol being used. Pyridine is a commonly used base and can also serve as the solvent.

Electrophilic and Radical Pathways

Beyond nucleophilic substitution at the sulfur atom, the sulfonyl chloride group can also participate in electrophilic and radical-mediated reactions, leading to the formation of sulfones or undergoing desulfonylation.

Friedel-Crafts Reactions for Sulfone Synthesis

This compound can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the sulfonyl chloride towards electrophilic aromatic substitution.

The general reaction is as follows:

This compound + Arene --(Lewis Acid)--> 6-Bromo-2-(arylsulfonyl)naphthalene + HCl

The regioselectivity of the reaction on the arene partner is governed by the directing effects of its existing substituents. This method provides a direct route to unsymmetrical diaryl sulfones containing the 6-bromonaphthyl moiety.

Desulfonylation and Other Radical-Mediated Transformations

The sulfonyl chloride group can be removed through a process known as desulfonylation. Reductive desulfonylation reactions often proceed via radical intermediates and result in the replacement of the sulfonyl group with a hydrogen atom. researchgate.netresearchgate.net These reactions can be initiated by various radical initiators or by photoredox catalysis. researchgate.net

While specific studies on the radical-mediated desulfonylation of this compound are not detailed in the available literature, the general principles of desulfonylation of aryl sulfonyl chlorides are applicable. Such transformations would lead to the formation of 2-bromonaphthalene (B93597).

Orthogonal Reactivity of the Bromine Substituent

A key feature of this compound is the potential for selective reaction at the bromine-substituted position while leaving the sulfonyl chloride group (or its sulfonamide derivative) intact. This orthogonal reactivity is particularly valuable for the synthesis of complex, polysubstituted naphthalene derivatives. The carbon-bromine bond can be functionalized through various transition metal-catalyzed cross-coupling reactions.

Research into novel CCR8 antagonists has extensively utilized a 6-bromo-naphthalene sulfonamide precursor for a variety of palladium-catalyzed cross-coupling reactions. nih.gov This precursor is readily synthesized from this compound. The following sections detail the successful application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions on this scaffold.

Suzuki Coupling:

The Suzuki reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This has been successfully applied to the 6-bromonaphthalene-2-sulfonamide core to introduce various aryl and heteroaryl substituents at the 6-position.

Table 2: Suzuki Coupling Reactions on a 6-Bromo-naphthalene-2-sulfonamide Precursor nih.gov

Aryl Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O6-Phenylnaphthalene-2-sulfonamide derivative
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O6-(4-Methoxyphenyl)naphthalene-2-sulfonamide derivative
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O6-(Thiophen-2-yl)naphthalene-2-sulfonamide derivative

This table is a representation of the types of Suzuki coupling reactions performed on the 6-bromo-naphthalene-2-sulfonamide scaffold as described in the source.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction has been used to introduce alkynyl moieties at the 6-position of the naphthalene sulfonamide scaffold.

Table 3: Sonogashira Coupling Reactions on a 6-Bromo-naphthalene-2-sulfonamide Precursor nih.gov

AlkyneCatalystCo-catalystBaseSolventProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6-(Phenylethynyl)naphthalene-2-sulfonamide derivative
TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6-((Trimethylsilyl)ethynyl)naphthalene-2-sulfonamide derivative

This table is a representation of the types of Sonogashira coupling reactions performed on the 6-bromo-naphthalene-2-sulfonamide scaffold as described in the source.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This reaction has been employed to introduce various amino groups at the 6-position of the naphthalene sulfonamide core.

Table 4: Buchwald-Hartwig Amination Reactions on a 6-Bromo-naphthalene-2-sulfonamide Precursor nih.gov

AmineCatalystLigandBaseSolventProduct
MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene6-Morpholinonaphthalene-2-sulfonamide derivative
PiperidinePd₂(dba)₃XantphosCs₂CO₃Toluene6-(Piperidin-1-yl)naphthalene-2-sulfonamide derivative

This table is a representation of the types of Buchwald-Hartwig amination reactions performed on the 6-bromo-naphthalene-2-sulfonamide scaffold as described in the source.

The successful application of these diverse cross-coupling reactions highlights the valuable orthogonal reactivity of the bromine substituent in this compound and its derivatives, enabling the synthesis of a wide array of complex molecules with potential biological activity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom on the naphthalene ring serves as a handle for such transformations, enabling the introduction of a wide variety of substituents. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The naphthalene sulfonamide scaffold, derivable from this compound, has been identified as a core structure for antagonists of the human CC chemokine receptor 8 (CCR8), a G-protein coupled receptor involved in inflammatory responses. In the development of novel CCR8 antagonists, a variety of palladium-catalyzed cross-coupling reactions have been successfully employed on a bromo-naphthalene precursor, demonstrating the utility of this synthetic approach.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. For a substrate like this compound, a Suzuki coupling would involve the reaction of the bromo-naphthalene moiety with a suitable boronic acid to form a new carbon-carbon bond at the C-6 position.

Stille Coupling

The Stille coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. This allows for the coupling of complex molecular fragments. In the context of this compound, the bromine atom would react with an organostannane reagent in the presence of a palladium catalyst.

The following table summarizes a variety of substituents that have been introduced onto a bromo-naphthalene scaffold in the synthesis of a diverse library of CCR8 antagonists, showcasing the broad scope of palladium-catalyzed cross-coupling reactions.

EntryCoupling Partner (R-M)Resulting Substituent (R)
1Phenylboronic acidPhenyl
24-Methylphenylboronic acid4-Methylphenyl
34-Methoxyphenylboronic acid4-Methoxyphenyl
4Thiophene-2-boronic acidThiophen-2-yl
5Pyridine-3-boronic acidPyridin-3-yl
6(Tributylstannyl)benzenePhenyl
7(Tributylstannyl)thiopheneThiophen-2-yl

This table is a representative summary based on the types of modifications made to a bromo-naphthalene precursor in the cited research.

Nucleophilic Aromatic Substitution on Brominated Naphthalene Scaffolds

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex).

The reactivity of an aryl halide in an SNAr reaction is influenced by the nature of the halogen and the position of electron-withdrawing groups. Generally, the reactivity of the leaving group follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond.

In the case of this compound, the sulfonyl chloride (-SO2Cl) group is a powerful electron-withdrawing group. However, its influence on the reactivity of the bromine at the C-6 position towards nucleophilic aromatic substitution is limited due to its position on the other ring of the naphthalene system. For an SNAr reaction to be facile, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate carbanion through resonance. In this compound, the sulfonyl chloride group is not in a position to directly stabilize a Meisenheimer complex formed by nucleophilic attack at the C-6 position.

Therefore, nucleophilic aromatic substitution of the bromine atom in this compound via a standard SNAr mechanism is expected to be challenging under typical conditions. More forcing conditions or the use of a catalyst would likely be required to effect such a transformation.

The following table outlines the general requirements for a successful nucleophilic aromatic substitution reaction.

FactorRequirement for Facile SNArRelevance to this compound
Leaving Group A good leaving group (halide).The bromine atom can act as a leaving group.
Aromatic Ring Must be electron-deficient.The naphthalene ring is rendered electron-deficient by the -SO2Cl group.
Substituent Position Strong electron-withdrawing group(s) ortho and/or para to the leaving group.The -SO2Cl group is not ortho or para to the bromine atom, thus providing poor stabilization of the Meisenheimer intermediate.
Nucleophile A strong nucleophile.A variety of strong nucleophiles could be employed.

Applications and Derivatization of 6 Bromonaphthalene 2 Sulfonyl Chloride in Complex Synthesis

Strategic Building Block in Organic Synthesis

6-Bromonaphthalene-2-sulfonyl chloride serves as a versatile and strategic building block in organic synthesis, providing a scaffold for the construction of complex molecular architectures. Its utility stems from the presence of two key reactive sites: the sulfonyl chloride group and the bromo-substituted naphthalene (B1677914) core. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, readily reacting with a wide range of nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. nih.gov This reactivity allows for the facile introduction of the bulky and rigid bromonaphthylsulfonyl group into various organic molecules.

The combination of the reactive sulfonyl chloride and the modifiable bromonaphthalene core makes this compound a valuable precursor for the synthesis of a variety of complex organic compounds, including heterocyclic systems. For instance, sulfonyl chlorides are known to be key reagents in the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. japtronline.commdpi.com The rigid naphthalene scaffold can be used to create conformationally constrained analogues of biologically active compounds.

Key Reactions of this compound in Synthesis

Reaction Type Nucleophile/Reagent Product Class
Sulfonamide Formation Primary/Secondary Amines N-substituted-6-bromonaphthalene-2-sulfonamides
Sulfonate Ester Formation Alcohols/Phenols 6-bromonaphthalene-2-sulfonate esters
Suzuki Coupling Aryl/Vinyl Boronic Acids Aryl/Vinyl-substituted bromonaphthalenes
Heck Coupling Alkenes Alkenyl-substituted bromonaphthalenes

Precursor for Advanced Pharmaceutical Intermediates and Related Biologically Active Molecules

The structural motifs present in this compound are of significant interest in medicinal chemistry, making it a valuable precursor for the synthesis of advanced pharmaceutical intermediates and biologically active molecules. Sulfonamides, readily prepared from this starting material, represent a prominent class of compounds with a broad spectrum of pharmacological activities. researchgate.net

Research has demonstrated that naphthoquinone sulfonamides, which can be conceptually derived from naphthalene-based precursors, exhibit potent inhibitory activity against the P2X7 receptor, a target implicated in inflammatory responses. mdpi.com This highlights the potential of the bromonaphthylsulfonyl scaffold in the design of novel anti-inflammatory agents. The synthesis of various aryl sulfonyl derivatives has been shown to yield compounds with biological activity. echemcom.com

The general synthetic route to these biologically active molecules involves the reaction of this compound with appropriate amines to generate a library of sulfonamide derivatives. The bromine atom on the naphthalene ring can be further functionalized through cross-coupling reactions to introduce additional diversity and modulate the biological activity of the resulting compounds. This modular approach allows for the systematic exploration of the structure-activity relationships of these novel compounds.

Examples of Biologically Active Scaffolds Accessible from Naphthalene Sulfonyl Chlorides

Compound Class Biological Target/Activity Reference
Naphthoquinone Sulfonamides P2X7 Receptor Inhibitors (Anti-inflammatory) mdpi.com
Heterocyclic Sulfonamides Cysteine Protease Inhibitors, Antiviral mdpi.comucl.ac.uk

Role in the Synthesis of Dyes, Pigments, and Functional Materials

The naphthalene core of this compound is a well-established chromophore, making this compound a useful intermediate in the synthesis of dyes, pigments, and functional materials. Naphthol derivatives are extensively used in the dye industry to prepare azo dyes. pinaunaeditora.com.br Azo compounds, characterized by the -N=N- linkage, are a major class of synthetic colorants.

The synthesis of azo dyes from this compound would typically involve its conversion to a naphthol derivative, which can then act as a coupling component in a diazotization-coupling reaction sequence. For example, 6-bromo-2-naphthol, a closely related compound, is used in the synthesis of novel azo-azoimine dyes. researchgate.net The sulfonyl group can also be used to modulate the solubility and lightfastness of the resulting dyes. The introduction of substituents on the aromatic rings of dyes is a common strategy to fine-tune their color and properties. epa.gov

Beyond traditional dyes, the rigid and planar structure of the naphthalene ring system makes it an attractive component for the construction of functional organic materials. Sulfonyl chlorides can be used to introduce specific functionalities into polymers and other materials. The incorporation of the bromonaphthylsulfonyl moiety can impart desirable properties such as thermal stability, fluorescence, or specific electronic characteristics. These functional materials can find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and specialty polymers.

Utility in Derivatization for Analytical and Purification Methods

This compound can serve as a derivatizing agent in analytical and purification methods, particularly for compounds containing primary and secondary amine or hydroxyl functional groups. Derivatization is a technique used in chromatography to modify an analyte to enhance its detectability or improve its chromatographic behavior. sigmaaldrich.com

The highly reactive sulfonyl chloride group of this compound reacts readily with amines and phenols to form stable sulfonamide and sulfonate ester derivatives, respectively. The introduction of the bulky and UV-active bromonaphthyl group can significantly enhance the detectability of analytes in High-Performance Liquid Chromatography (HPLC) with UV detection. nih.gov For instance, 2-naphthalenesulfonyl chloride has been successfully employed for the pre-column derivatization of secondary amines for HPLC analysis. nih.gov

This derivatization strategy is particularly useful for the analysis of compounds that lack a strong chromophore or are not readily detectable by other means. The reaction conditions for derivatization can be optimized to ensure quantitative conversion of the analyte to its derivative. rsc.org The resulting derivatives often exhibit improved chromatographic properties, such as better peak shape and resolution, leading to more accurate and sensitive analytical methods. In purification, the formation of a solid derivative can facilitate the isolation and purification of a target compound from a complex mixture.

Applications in Analytical Derivatization

Analyte Functional Group Derivatizing Reagent Analytical Technique Purpose
Primary/Secondary Amines This compound HPLC-UV Enhance UV detection and improve separation
Phenols This compound HPLC-UV Enhance UV detection and improve separation

Advanced Structural Characterization and Computational Studies of 6 Bromonaphthalene 2 Sulfonyl Chloride

Experimental Structural Elucidation Techniques

A combination of sophisticated analytical techniques is employed to determine the precise molecular architecture of chemical compounds. These methods provide critical data on bond lengths, angles, connectivity, and spatial arrangement of atoms in both solid and solution states.

X-ray Crystallography for Molecular Geometry and Packing

X-ray crystallography is a premier technique for determining the exact three-dimensional structure of a molecule in its crystalline solid state. nih.gov This method yields precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as π–π stacking and hydrogen bonding. nih.goviucr.org

While a specific single-crystal X-ray diffraction study for 6-Bromonaphthalene-2-sulfonyl chloride was not identified in the surveyed literature, analysis of related structures, such as other aromatic sulfonyl chlorides and substituted naphthalenes, allows for a well-founded prediction of its key structural features. nih.govresearchgate.net The naphthalene (B1677914) core is expected to be nearly planar. The sulfonyl chloride group introduces a tetrahedral geometry at the sulfur atom. wikipedia.org In the crystal lattice, the packing would likely be influenced by weak intermolecular interactions, including potential π–π stacking between the naphthalene rings of adjacent molecules and halogen bonding involving the bromine or chlorine atoms. nih.gov

Gas-Phase Electron Diffraction and Mass Spectrometry for Conformation and Fragmentation Analysis

Gas-Phase Electron Diffraction (GED) is a powerful method for determining the structure of molecules in the gas phase, free from the intermolecular forces present in crystals. wikipedia.orgaps.org It provides valuable data on the bond distances and angles of isolated molecules. youtube.com Currently, there are no specific gas-phase electron diffraction studies available in the literature for this compound. Such a study would be valuable for understanding the intrinsic conformational preferences of the sulfonyl chloride group relative to the naphthalene ring without the influence of crystal packing forces.

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition. High-resolution mass spectrometry can confirm the molecular formula. Furthermore, the fragmentation patterns observed upon ionization offer a virtual roadmap of the molecule's structure. libretexts.orgnih.gov

For this compound, the molecular weight is approximately 305.58 g/mol . The presence of both bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. While detailed experimental fragmentation data is not published, a predictable fragmentation pathway can be outlined based on the known behavior of aromatic sulfonyl chlorides. libretexts.orgmiamioh.edu

Predicted Fragment IonDescription of Neutral LossPredicted m/z (for ⁷⁹Br, ³⁵Cl)
[C₁₀H₆BrSO₂Cl]⁺Molecular Ion304
[C₁₀H₆BrSO₂]⁺Loss of Chlorine radical (·Cl)269
[C₁₀H₆Br]⁺Loss of Sulfur dioxide (SO₂)205
[C₁₀H₆ClS]⁺Loss of Bromine radical (·Br) and Oxygen (O)193
[C₁₀H₆]⁺Loss of Bromine radical (·Br) and Sulfonyl chloride radical (·SO₂Cl)126

This table presents predicted mass-to-charge ratios (m/z) for the most abundant isotopes. The actual spectrum would show a complex pattern due to the natural isotopic abundance of Br and Cl.

Public databases provide predicted collision cross-section (CCS) values for various adducts of the molecule, which relate to the ion's shape and size in the gas phase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. mdpi.comtandfonline.com

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C18.0 - 8.2128 - 130
C2 (with -SO₂Cl)---140 - 145
C37.8 - 8.0125 - 127
C47.6 - 7.8129 - 131
C58.1 - 8.3129 - 131
C6 (with -Br)---122 - 125
C77.7 - 7.9130 - 132
C87.9 - 8.1127 - 129
C4a (bridgehead)---132 - 135
C8a (bridgehead)---135 - 138

Note: These are estimated chemical shift ranges based on substituent effects in related naphthalene systems. Actual values may vary.

Theoretical Investigations via Quantum Chemistry (Density Functional Theory and Ab Initio Methods)

Quantum chemistry calculations provide powerful insights into molecular properties that can be difficult or impossible to measure experimentally. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model conformational energies, electronic structures, and reactivity. rsc.orgirjweb.com

Conformational Landscapes and Energy Barriers of Sulfonyl Chloride Groups

The reactivity and interactions of this compound are influenced by the orientation of the sulfonyl chloride group relative to the naphthalene ring. Computational methods can be used to explore the molecule's conformational landscape by calculating the energy associated with the rotation around the C2-S bond. researchgate.net

For aromatic sulfonyl chlorides, the rotation of the S-Cl bond relative to the plane of the aromatic ring is a key conformational feature. Theoretical calculations can determine the relative energies of different conformers (e.g., where the S-Cl bond is syn- or anti-periplanar to the C1 or C3 atoms of the ring) and calculate the energy barrier for rotation. These studies often reveal that specific orientations are energetically favored, which can have implications for the molecule's accessibility in chemical reactions. researchgate.net While specific calculations for the title compound are not published, studies on similar molecules like 1,3-benzenedisulfochloride show rotational barriers for the sulfonyl chloride group in the range of 4.7-5.3 kcal/mol. researchgate.net

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

DFT calculations can be used to determine the energies and spatial distributions of these orbitals for this compound. Such an analysis would likely show the HOMO distributed primarily over the electron-rich naphthalene ring system, while the LUMO would be expected to have significant contributions from the electrophilic sulfonyl chloride group, particularly the σ* orbital of the S-Cl bond. This distribution indicates that the molecule would be susceptible to nucleophilic attack at the sulfur atom. researchgate.net

Furthermore, these calculations provide a detailed map of the electron density and molecular electrostatic potential (MEP), highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, a significant positive potential would be centered on the sulfur atom, confirming its electrophilicity, while negative potential would be associated with the oxygen and chlorine atoms.

Computational ParameterIllustrative ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.7 eVRelates to chemical reactivity and stability samipubco.comresearchgate.net
Dipole Moment~ 3.5 - 4.5 DIndicates overall molecular polarity

Note: The values in this table are illustrative and represent typical ranges for similar aromatic sulfonyl compounds based on DFT calculations. samipubco.comresearchgate.net They are not from a specific study on this compound.

Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound, like other arenesulfonyl chlorides, is dominated by nucleophilic substitution at the tetracoordinate sulfur atom. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the precise mechanisms of these reactions. Such studies allow for the detailed exploration of potential energy surfaces, mapping the energetic pathways from reactants to products and identifying the crucial transition states that govern reaction rates. mdpi.comnih.gov

For arenesulfonyl chlorides, two primary mechanistic pathways are generally considered for nucleophilic substitution: a concerted SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism. In the concerted SN2 pathway, the nucleophile attacks the sulfur center, and the chloride leaving group departs simultaneously through a single transition state. dntb.gov.ua In the A-E mechanism, the nucleophile first adds to the sulfonyl group to form a transient, pentacoordinate sulfurane-like intermediate, which then eliminates the chloride ion in a second step. nih.gov

Computational investigations into the identity exchange reaction (Cl⁻ + RSO₂Cl) for various arenesulfonyl chlorides have shown that the SN2 mechanism, proceeding through a single transition state, is often the favored pathway. mdpi.comdntb.gov.ua DFT calculations can model the geometry of this transition state, which typically adopts a trigonal bipyramidal structure with the incoming nucleophile and the leaving chloride group in apical positions. cdnsciencepub.com The energy barrier, or activation energy (ΔG‡), for this transition state can be calculated, providing a quantitative prediction of the reaction kinetics.

For a molecule like this compound, DFT studies would involve modeling the reaction with various nucleophiles (e.g., water, alcohols, amines). The calculations would determine the relative energies of the reactants, potential intermediates, transition states, and products. By comparing the activation energies for the SN2 and A-E pathways, the operative mechanism can be determined. These theoretical findings are often corroborated by experimental kinetic studies, such as those employing the extended Grunwald-Winstein equation, which analyze the effect of solvent nucleophilicity and ionizing power on the reaction rate. nih.govmdpi.com The sensitivity parameters derived from these experimental correlations provide strong evidence for the nature of the transition state, supporting an SN2-like process for most sulfonyl chloride solvolysis reactions. mdpi.com

Table 1: Representative Calculated Energy Profile for a Nucleophilic Substitution Reaction This table is illustrative, showing typical data obtained from DFT calculations for a generic arenesulfonyl chloride reaction.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (R-SO₂Cl + Nu⁻)Separated sulfonyl chloride and nucleophile0.0
Transition State (TS)Highest energy point on the reaction coordinate (SN2)+15.2
Products (R-SO₂Nu + Cl⁻)Separated final products-10.5

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are indispensable for the prediction of spectroscopic properties, providing a powerful complement to experimental characterization. For this compound, DFT calculations can accurately forecast a range of spectra, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra. The correlation between these theoretical predictions and experimental data is crucial for confirming the molecular structure and for the detailed assignment of spectral features. nih.govnih.gov

Vibrational Spectroscopy (IR & Raman) The vibrational frequencies of this compound can be calculated using DFT methods, typically with functionals like B3LYP. nih.govresearchgate.net These calculations yield a set of normal modes, each with a corresponding frequency and intensity (for both IR and Raman activity). The predicted wavenumbers are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This correlation allows for the unambiguous assignment of complex spectral bands, such as the characteristic symmetric and asymmetric stretching modes of the sulfonyl group (-SO₂), C-S stretching, C-Br stretching, and the various vibrations of the naphthalene ring system. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts for the aromatic protons and carbons of the bromonaphthalene core, when correlated with the experimental spectrum, provide definitive structural assignment. Small deviations between calculated and experimental values can often be attributed to solvent effects, which can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Electronic (UV-Vis) Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra of molecules. soton.ac.uk This approach calculates the energies of vertical electronic transitions from the ground state to various excited states. For this compound, these calculations would predict the wavelength of maximum absorption (λmax) for the π → π* transitions characteristic of the aromatic naphthalene system. youtube.com Comparing the predicted λmax and oscillator strengths with the bands observed in an experimental UV-Vis spectrum helps to understand the electronic structure of the molecule. soton.ac.ukresearchgate.net

The strong correlation typically observed between predicted and experimental spectra serves as a rigorous validation of the computed molecular structure and electronic properties of this compound.

Table 2: Illustrative Correlation of Predicted vs. Experimental Spectroscopic Data This table presents representative data for a substituted naphthalene compound, demonstrating the typical accuracy of computational predictions.

Spectroscopic DataPredicted Value (Computational)Experimental Value
¹³C NMR (δ, ppm, C-Br)123.5122.9
¹³C NMR (δ, ppm, C-SO₂Cl)142.1141.7
¹H NMR (δ, ppm, H-1)8.158.11
IR Frequency (cm⁻¹, SO₂ asym. stretch)13801375
UV-Vis λmax (nm)335332

Future Prospects and Emerging Research Frontiers for 6 Bromonaphthalene 2 Sulfonyl Chloride

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional syntheses of sulfonyl chlorides often rely on harsh reagents and produce substantial waste, prompting a shift towards more environmentally benign methodologies. organic-chemistry.org Future research will likely focus on developing greener synthetic pathways to 6-Bromonaphthalene-2-sulfonyl Chloride.

One promising avenue is the adoption of photocatalytic methods. Recent studies have demonstrated the synthesis of various sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions using inexpensive, heterogeneous catalysts. acs.orgacs.org Applying this to a 6-bromonaphthalene precursor could offer a sustainable alternative to classical methods like the Sandmeyer-type reaction, which often requires copper catalysts and produces significant side products. acs.orgacs.org

Furthermore, methods utilizing N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts present a cleaner, more atom-economical approach. organic-chemistry.orgorganic-chemistry.org These reactions are operationally simple and can be scaled up, with the potential for recycling byproducts, making them a sustainable choice for industrial production. organic-chemistry.orgresearchgate.net

Synthetic Method Traditional Approach (e.g., Chlorosulfonation) Potential Sustainable Approach (e.g., Photocatalysis)
Reagents Chlorosulfonic acid, phosphorus pentachlorideArenediazonium salt, SO₂, recyclable photocatalyst acs.orgacs.org
Conditions Harsh, often requiring high temperaturesMild, room temperature, visible light irradiation acs.org
Byproducts Significant inorganic acid wasteMinimal, with potential for catalyst recycling acs.org
Atom Economy Low to moderatePotentially high

Exploration of Novel Catalytic Transformations and Selectivity Control

The two reactive sites on this compound—the C-Br bond and the SO₂Cl group—offer a playground for novel catalytic transformations and the exploration of reaction selectivity. The development of chemoselective catalytic systems will be crucial to functionalize one site while leaving the other intact, thereby enabling the synthesis of complex molecular architectures.

Transition-metal catalysis, particularly with palladium, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the C-Br position. Future research could explore Suzuki, Heck, and Sonogashira cross-coupling reactions to introduce a wide array of functional groups onto the naphthalene (B1677914) core, transforming the compound into advanced intermediates for pharmaceuticals or organic electronics.

Conversely, the sulfonyl chloride moiety can participate in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," a concept that has gained significant traction for its reliability and broad applicability. sigmaaldrich.com While sulfonyl fluorides are more commonly used, the development of catalytic methods to directly utilize or transform sulfonyl chlorides in SuFEx-type reactions is an active area of research. sigmaaldrich.com This could enable the efficient linking of this compound to other molecules in a modular fashion.

Potential Catalytic Reaction Reactive Site Potential Application
Suzuki CouplingC-BrSynthesis of biaryl compounds for materials science
Heck ReactionC-BrIntroduction of alkenyl groups for polymer synthesis
Sonogashira CouplingC-BrCreation of conjugated systems for optoelectronics
SuFEx-type Reactions-SO₂ClModular "click" ligation to biomolecules or polymers sigmaaldrich.com

Integration into Advanced Materials and Chemical Biology Research

The rigid, aromatic structure of the naphthalene core, combined with its functional handles, makes this compound an attractive building block for advanced materials. Its incorporation into polymers could lead to materials with tailored thermal, optical, and electronic properties. For example, polymers containing the sulfonamide linkage derived from the sulfonyl chloride group are known for their high thermal stability.

In chemical biology, sulfonyl-containing compounds are increasingly recognized for their potential as covalent inhibitors and chemical probes. nih.gov The sulfonyl chloride group can react with nucleophilic residues on proteins, such as lysine (B10760008) or tyrosine, to form stable covalent bonds. nih.gov This opens the door for designing highly specific probes to study protein function or as potential therapeutic agents. The bromonaphthalene portion of the molecule can be further functionalized, for instance, with a fluorophore or an affinity tag, to create sophisticated tools for biochemical research.

Bio-conjugation Strategies and Probe Development

The reactivity of the sulfonyl chloride group towards primary amines makes this compound a prime candidate for bioconjugation—the process of linking molecules to biomolecules like proteins or nucleic acids. This reaction forms a stable sulfonamide bond.

Future research is expected to focus on developing novel probes based on this scaffold. For example, by attaching a fluorescent dye to the naphthalene ring via a cross-coupling reaction at the bromine position, the resulting compound could be used to fluorescently label proteins. The naphthalene core itself possesses inherent fluorescence, which could be modulated upon binding to a biological target, forming the basis of a "turn-on" fluorescent probe.

Moreover, the principles of SuFEx chemistry could be adapted for bioconjugation. nih.gov While sulfonyl fluorides are more stable in aqueous environments, strategies to enhance the selectivity and control the reactivity of sulfonyl chlorides in biological systems are an emerging frontier. This could lead to the development of new methods for site-specific modification of proteins and other biomolecules.

Probe Type Conjugation Strategy Potential Application
Fluorescent LabelReaction of -SO₂Cl with lysine residuesVisualizing protein localization in cells
Covalent InhibitorTargeting nucleophilic amino acids in an enzyme's active site nih.govStudying enzyme function and drug discovery
Affinity-Based ProbeAttachment of a biotin (B1667282) tag at the C-Br positionIdentifying protein binding partners

Q & A

Q. What role does it play in designing photoactive materials?

  • Methodological Answer : The bromine atom facilitates cross-coupling to introduce chromophores (e.g., porphyrins) into naphthalene-based frameworks. For OLED applications:
  • Synthesize π-extended systems via Ullmann coupling with aryl iodides.
  • Characterize photophysical properties using UV-Vis (λmax ~350–400 nm) and fluorescence quantum yield measurements (integrating sphere method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.